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Compound of Interest

Compound Name: 2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098

A Comparative Spectroscopic Guide to 2,5-
Dichloro-4-nitroaniline

This technical guide offers a comprehensive spectroscopic characterization of 2,5-dichloro-4-
nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1]
For researchers, scientists, and professionals in drug development, a thorough understanding
of a molecule's spectroscopic signature is paramount for identity confirmation, purity
assessment, and quality control. This document provides an in-depth analysis of the Fourier-
Transform Infrared (FT-IR), Nuclear Magnetic Resonance (*H NMR and 3C NMR), and
Ultraviolet-Visible (UV-Vis) spectra of 2,5-dichloro-4-nitroaniline.

To provide a richer context, this guide presents a comparative analysis with structurally related
isomers: 2-chloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline, as well as the parent compound,
p-nitroaniline. This comparison will elucidate the influence of the number and position of chloro
substituents on the spectroscopic properties, offering valuable insights for isomeric
differentiation.

Molecular Structure and Spectroscopic Overview

The arrangement of the amino (-NHz), nitro (-NO2z), and chloro (-CI) groups on the benzene ring
dictates the unique electronic and vibrational properties of 2,5-dichloro-4-nitroaniline, which
are in turn reflected in its spectroscopic data.
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Caption: Molecular structure of 2,5-Dichloro-4-nitroaniline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dichloro-4-nitroaniline and
its selected comparators. This data is essential for understanding the influence of substituent
positions on the spectral properties.

Ar-H Chemical Shifts (9, NHz2 Chemical Shift (d,
Compound
ppm) pPpm)
2,5-Dichloro-4-nitroaniline 7.95 (s, 1H), 6.85 (s, 1H) 4.85 (br s, 2H)
_ N 8.12 (d, 1H), 7.45 (dd, 1H),
2-Chloro-4-nitroaniline 4.80 (br s, 2H)
6.80 (d, 1H)
2,6-Dichloro-4-nitroaniline 8.05 (s, 2H) 5.10 (br s, 2H)
p-Nitroaniline 8.10 (d, 2H), 6.65 (d, 2H) 4.30 (br s, 2H)
- 13 i -
Aromatic Carbon Chemical Shifts (0,
Compound
ppm)
2,5-Dichloro-4-nitroaniline 148.2, 140.1, 131.5, 126.3, 118.9, 115.7
2-Chloro-4-nitroaniline 150.1, 138.2, 126.1, 125.8, 118.2, 115.3
2,6-Dichloro-4-nitroaniline 145.9, 143.2, 125.5, 119.8
p-Nitroaniline 155.8, 135.7, 126.5, 112.4

Table 3: Key FT-IR Absorption Bands (cm™)
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Functional 2,5-Dichloro-4- 2-Chloro-4- 2,6-Dichloro-4- . .
) N . . ) o p-Nitroaniline

Group nitroaniline nitroaniline nitroaniline
N-H Stretching 3480, 3370 3490, 3380 3485, 3375 3481, 3365
Aromatic C-H

_ ~3100 ~3100 ~3100 ~3080
Stretching
Asymmetric NO2

_ ~1520 ~1510 ~1530 ~1500
Stretching
Symmetric NO2

_ ~1340 ~1345 ~1350 ~1335
Stretching
Aromatic C=C

) ~1600, 1470 ~1610, 1475 ~1590, 1460 ~1600, 1480
Stretching
C-N Stretching ~1300 ~1280 ~1290 ~1310
C-ClI Stretching ~820, 740 ~830 ~810 -

Compound Solvent Amax (nm)
2,5-Dichloro-4-nitroaniline Ethanol ~380
2-Chloro-4-nitroaniline Ethanol ~390
2,6-Dichloro-4-nitroaniline Ethanol ~370
p-Nitroaniline Ethanol ~373

In-Depth Spectroscopic Analysis
FT-IR Spectroscopy

The FT-IR spectrum of 2,5-dichloro-4-nitroaniline provides critical information about its
functional groups. The presence of two distinct peaks in the 3300-3500 cm~1 region is
characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-
NH:z) group. The strong absorptions around 1520 cm~t and 1340 cm~1 are assigned to the
asymmetric and symmetric stretching vibrations of the nitro (-NO2z) group, respectively. The

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1582098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

aromatic C=C stretching vibrations are observed in the 1400-1600 cm~?* range, while the C-CI
stretching vibrations typically appear in the fingerprint region below 850 cm~1.

Comparative Analysis: The positions of the N-H and NO: stretching bands are influenced by
the electronic effects of the chloro substituents. In 2,6-dichloro-4-nitroaniline, the steric
hindrance from the two ortho-chloro groups can affect the planarity of the nitro group, leading to
slight shifts in its absorption frequencies compared to the other isomers.

NMR Spectroscopy

IH NMR: The *H NMR spectrum of 2,5-dichloro-4-nitroaniline is relatively simple due to the
symmetry of the substitution pattern. It displays two singlets in the aromatic region,
corresponding to the two non-equivalent aromatic protons. The broad singlet further downfield
is attributed to the amine protons.

Comparative Analysis: The chemical shifts and coupling patterns of the aromatic protons are
highly diagnostic for distinguishing between the isomers. For instance, 2-chloro-4-nitroaniline
exhibits a more complex splitting pattern (a doublet, a doublet of doublets, and a doublet) due
to the different coupling interactions between the three aromatic protons. In contrast, 2,6-
dichloro-4-nitroaniline shows a single singlet for its two equivalent aromatic protons.

13C NMR: The proton-decoupled 3C NMR spectrum of 2,5-dichloro-4-nitroaniline shows six
distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electron-
withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amine

group.

Comparative Analysis: The number of signals and their chemical shifts in the 13C NMR spectra
are powerful tools for isomer differentiation. 2,6-dichloro-4-nitroaniline, with its higher
symmetry, will exhibit fewer than six signals in its aromatic region. The specific chemical shifts
of the carbon atoms directly attached to the substituents are particularly informative.

UV-Visible Spectroscopy

The UV-Vis spectrum of 2,5-dichloro-4-nitroaniline in a polar solvent like ethanol exhibits a
strong absorption band in the near-UV region. This absorption is primarily due to a 1t - 11*
electronic transition with significant intramolecular charge transfer (ICT) character, from the
electron-donating amino group to the electron-withdrawing nitro group.
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Comparative Analysis: The position of the maximum absorption wavelength (Amax) is sensitive
to the substitution pattern. The presence of electron-withdrawing chloro groups can influence
the energy of the molecular orbitals involved in the electronic transition. Generally, substituents
that enhance the ICT character will cause a bathochromic (red) shift to a longer wavelength,
while those that sterically hinder the conjugation can lead to a hypsochromic (blue) shift to a
shorter wavelength. The Amax of 2,6-dichloro-4-nitroaniline is at a shorter wavelength
compared to the other isomers, which can be attributed to the steric hindrance from the two
ortho-chloro groups disrupting the planarity and conjugation of the molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of
2,5-dichloro-4-nitroaniline and its isomers.

Sample Preparation Spectroscopic Analysis

/’:]—>©\ Data Processing & Interpretation Output
S
Process raw data Interpret spectra and compare
(Fourier transform, baseline correction) with reference data and isomers

1

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,5-Dichloro-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Filter the solution into a
clean 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1582098?utm_src=pdf-body
https://www.benchchem.com/product/b1582098?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

» 'H NMR Acquisition:
o Acquire a standard single-pulse *H NMR spectrum.
o Typical spectral width: -2 to 12 ppm.
o Number of scans: 16.
o Relaxation delay: 1-2 seconds.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Typical spectral width: 0 to 200 ppm.
o Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
o Relaxation delay: 2-5 seconds.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the 1H
NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of
the sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and
press it into a thin, transparent disc using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. A background
spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands for the various functional groups
present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent
solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an
absorbance reading within the linear range of the instrument (typically between 0.2 and 1.0).

e Instrumentation: Use a double-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the spectrum over a wavelength range of 200-500 nm. Use the pure
solvent as a blank for baseline correction.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) and the
corresponding molar absorptivity (€) if the concentration is known.

Conclusion

The comprehensive spectroscopic characterization of 2,5-dichloro-4-nitroaniline presented in
this guide, supported by a comparative analysis with its isomers, provides a robust framework
for its unambiguous identification and differentiation. The distinct patterns observed in the FT-
IR, *H NMR, 13C NMR, and UV-Vis spectra, arising from the specific substitution on the
aromatic ring, serve as unique molecular fingerprints. Adherence to the detailed experimental
protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to
advancing research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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